13-Dehydroxyindaconintine
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Overview
Description
13-Dehydroxyindaconintine is a natural alkaloid derived from the roots of Aconitum kusnezoffii Reichb. It is known for its antioxidant properties and has been the subject of various scientific studies due to its potential therapeutic applications . The compound is characterized by its complex molecular structure, which includes multiple methoxy and acetoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 13-Dehydroxyindaconintine typically involves the extraction of the compound from natural sources, such as the roots of Aconitum kusnezoffii. The extraction process includes several steps:
Extraction: The roots are first dried and ground into a fine powder.
Solvent Extraction: The powdered roots are then subjected to solvent extraction using organic solvents like methanol, ethanol, or dichloromethane.
Purification: The crude extract is purified using chromatographic techniques to isolate this compound.
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of high-performance liquid chromatography (HPLC) and other advanced purification techniques ensures the high purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 13-Dehydroxyindaconintine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
13-Dehydroxyindaconintine has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical studies and for the synthesis of new derivatives.
Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Investigated for its potential anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes
Mechanism of Action
The mechanism of action of 13-Dehydroxyindaconintine involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating electrons.
Molecular Targets: It interacts with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase.
Comparison with Similar Compounds
Aconitine: Another alkaloid from the same plant family with similar biological activities.
Mesaconitine: A related compound with comparable chemical structure and properties.
Hypaconitine: Shares similar pharmacological effects but differs in its molecular structure.
Uniqueness: 13-Dehydroxyindaconintine is unique due to its specific molecular structure, which includes multiple methoxy and acetoxy groups. This structure contributes to its distinct antioxidant properties and potential therapeutic applications .
Properties
Molecular Formula |
C34H47NO9 |
---|---|
Molecular Weight |
613.7 g/mol |
IUPAC Name |
[(1S,2R,3R,4S,5R,6S,8R,10R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-14-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |
InChI |
InChI=1S/C34H47NO9/c1-7-35-16-32(17-39-3)23(37)14-24(41-5)34-21-13-20-22(40-4)15-33(44-18(2)36,26(30(34)35)28(42-6)29(32)34)25(21)27(20)43-31(38)19-11-9-8-10-12-19/h8-12,20-30,37H,7,13-17H2,1-6H3/t20-,21-,22+,23-,24+,25-,26?,27+,28+,29-,30-,32+,33-,34+/m1/s1 |
InChI Key |
YYJZWLOTQILZLS-ZEDSTARQSA-N |
Isomeric SMILES |
CCN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H](C([C@H]31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC(=O)C7=CC=CC=C7)OC)OC(=O)C)OC)OC)O)COC |
Canonical SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6CC4C5C6OC(=O)C7=CC=CC=C7)OC)OC(=O)C)OC)OC)O)COC |
Origin of Product |
United States |
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